Cas no 83540-97-0 (Diisopropyl (r)-(+)-malate)

Diisopropyl (r)-(+)-malate structure
Diisopropyl (r)-(+)-malate structure
اسم المنتج:Diisopropyl (r)-(+)-malate
كاس عدد:83540-97-0
وسط:C10H18O5
ميغاواط:218.246923923492
MDL:MFCD00274204
CID:720290

Diisopropyl (r)-(+)-malate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (R)-Diisopropyl 2-hydroxysuccinate
    • Butanedioic acid,2-hydroxy-, 1,4-bis(1-methylethyl) ester, (2R)-
    • Diisopropyl (R)-(+)-malate
    • dipropan-2-yl (2R)-2-hydroxybutanedioate
    • L-MALIC ACID DIISOPROPYL ESTER
    • Diisopropyl (R)-(+)-2-hydroxysuccinate
    • (2R)-2-Hydroxybutanedioic acid 1,4-bis(1-methylethyl) ester
    • 1,4-Bis(1-methylethyl) (2R)-2-hydroxybutanedioate (ACI)
    • Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (2R)- (9CI)
    • Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (R)- (ZCI)
    • (2R)-Diisopropyl 2-hydroxybutanedioate
    • 1,4-Bis(propan-2-yl) (2R)-2-hydroxybutanedioate
    • Diisopropyl D-malate
    • Diisopropyl (r)-(+)-malate
    • MDL: MFCD00274204
    • نواة داخلي: 1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1
    • مفتاح Inchi: XYVHRFVONMVDGK-MRVPVSSYSA-N
    • ابتسامات: C(C(=O)OC(C)C)[C@@H](O)C(=O)OC(C)C

حساب السمة

  • نوعية دقيقة: 218.11500
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 7
  • تعقيدات: 222
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 1
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: nothing
  • إكسلوغ 3: 0.9

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.095
  • نقطة الغليان: 301 ºC
  • نقطة الوميض: 108 ºC
  • انكسار: n20/D 1.43(lit.)
  • بسا: 72.83000
  • لوغب: 0.64060
  • الذوبان: Not determined

Diisopropyl (r)-(+)-malate أمن المعلومات

  • WGK ألمانيا:3
  • رمز الفئة الخطرة: 36/37/38
  • تعليمات السلامة: S26; S36
  • تحديد البضائع الخطرة: Xi
  • مصطلح خطر:R36/37/38

Diisopropyl (r)-(+)-malate بيانات الجمارك

  • رمز النظام المنسق:2918199090
  • بيانات الجمارك:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Diisopropyl (r)-(+)-malate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QS554-1g
Diisopropyl (r)-(+)-malate
83540-97-0 98%
1g
70.0CNY 2021-08-04
TRC
D493538-1g
Diisopropyl (r)-(+)-malate
83540-97-0
1g
$98.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R91130-10g
(R)-Diisopropyl 2-hydroxysuccinate
83540-97-0
10g
¥518.0 2021-09-04
abcr
AB436267-25 g
(R)-Diisopropyl 2-hydroxysuccinate; .
83540-97-0
25g
€178.00 2023-07-18
TRC
D493538-100mg
Diisopropyl (r)-(+)-malate
83540-97-0
100mg
$64.00 2023-05-18
abcr
AB436267-5 g
(R)-Diisopropyl 2-hydroxysuccinate; .
83540-97-0
5g
€118.50 2023-07-18
abcr
AB436267-100g
(R)-Diisopropyl 2-hydroxysuccinate; .
83540-97-0
100g
€407.50 2025-02-15
Aaron
AR008JT5-1g
Diisopropyl (R)-(+)-malate
83540-97-0 98%
1g
$16.00 2025-01-23
A2B Chem LLC
AD97821-1g
Diisopropyl (r)-(+)-malate
83540-97-0 97%
1g
$24.00 2024-04-19
A2B Chem LLC
AD97821-25g
Diisopropyl (r)-(+)-malate
83540-97-0 97%
25g
$97.00 2024-04-19

Diisopropyl (r)-(+)-malate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.1 Reagents: Ozone Solvents: Dichloromethane
2.2 Reagents: Triphenylphosphine
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.2 -
3.3 Reagents: Acetic acid
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
المراجع
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Samarium iodide (SmI2) Solvents: Ethylene glycol
المراجع
Preparation of D-malic acid esters by treatment of L-tartrate esters with samarium iodide.
, Japan, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Sulfuric acid (cyclic glycol esters) Solvents: Diethyl ether ,  Water
المراجع
Vicinal diol cyclic sulfates. Like epoxides only more reactive
Gao, Yun; et al, Journal of the American Chemical Society, 1988, 110(22), 7538-9

طريقة الإنتاج 4

رد فعل الشرط
1.1 Catalysts: Camphorsulfonic acid Solvents: Methanol
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.1 Reagents: Ozone Solvents: Dichloromethane
3.2 Reagents: Triphenylphosphine
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
4.2 -
4.3 Reagents: Acetic acid
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
المراجع
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Ethylene glycol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
المراجع
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide
1.2 Reagents: Lithium bromide Solvents: Acetone
1.3 Reagents: Magnesium oxide ,  Hydrogen Catalysts: Palladium Solvents: Water
المراجع
Process for the stereoselective transformation of a diol to an alcohol
, European Patent Organization, , ,

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 1 h, -78 °C; -78 °C → -30 °C
1.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Zinc ,  Methanesulfonic acid, compd. with pyridine (1:1) Catalysts: 2975587-73-4 Solvents: 1,2-Dimethoxyethane ;  1 h, rt
1.2 Reagents: Tributylstannane ;  15 min, rt; 72 h, -10 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
المراجع
A Nuclearity-Dependent Enantiodivergent Epoxide Opening via Enthalpy-Controlled Mononuclear and Entropy-Controlled Dinuclear (Salen)Titanium Catalysis
Li, Shengxiao; et al, Angewandte Chemie, 2023, 62(37),

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
المراجع
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

طريقة الإنتاج 10

رد فعل الشرط
1.1 Solvents: Acetonitrile
المراجع
Synthesis of unnatural (R)-malates from L-tartrates
Rho, Ho-Sik, Synthetic Communications, 1998, 28(5), 843-847

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Acetic acid
2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
المراجع
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

طريقة الإنتاج 13

رد فعل الشرط
1.1 Catalysts: Camphorsulfonic acid Solvents: Methanol
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.3 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.4 Reagents: Dimethyl sulfide
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.2 -
2.3 Reagents: Acetic acid
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
المراجع
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  80 min, reflux; cooled
3.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
3.2 Reagents: Ozone ;  4 h, -78 °C
3.3 Reagents: Oxygen ;  -78 °C
3.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
4.2 1 h, -78 °C; -78 °C → -30 °C
4.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C → rt; 12 h, rt
3.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
3.2 Reagents: Ozone ;  4 h, -78 °C
3.3 Reagents: Oxygen ;  -78 °C
3.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
4.2 1 h, -78 °C; -78 °C → -30 °C
4.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Ethylene glycol ,  Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
المراجع
Lanthanides in organic synthesis. 21. Highly efficient deoxygenation of α-oxygenated esters via a samarium diiodide-induced electron-transfer process
Kusuda, Kazuhiro; et al, Tetrahedron Letters, 1989, 30(22), 2945-8

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Lithium bromide Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Zinc Solvents: Water
المراجع
Process for the stereoselective transformation of a diol to an alcohol
, European Patent Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
1.2 Reagents: Ozone ;  4 h, -78 °C
1.3 Reagents: Oxygen ;  -78 °C
1.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
2.2 1 h, -78 °C; -78 °C → -30 °C
2.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  80 min, reflux; cooled
2.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
2.2 Reagents: Ozone ;  4 h, -78 °C
2.3 Reagents: Oxygen ;  -78 °C
2.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.2 1 h, -78 °C; -78 °C → -30 °C
3.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  0 °C; 3 h, rt; rt → -20 °C
1.2 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 5 min, -20 °C; 15 min, -20 °C
2.1 Reagents: Zinc ,  Methanesulfonic acid, compd. with pyridine (1:1) Catalysts: 2975587-73-4 Solvents: 1,2-Dimethoxyethane ;  1 h, rt
2.2 Reagents: Tributylstannane ;  15 min, rt; 72 h, -10 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
المراجع
A Nuclearity-Dependent Enantiodivergent Epoxide Opening via Enthalpy-Controlled Mononuclear and Entropy-Controlled Dinuclear (Salen)Titanium Catalysis
Li, Shengxiao; et al, Angewandte Chemie, 2023, 62(37),

طريقة الإنتاج 21

رد فعل الشرط
المراجع
Process and intermediates for chiral isopropyl 3S-amino-2R-hydroxyalkanoates from chiral malic acid
, European Patent Organization, , ,

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.2 -
2.3 Reagents: Acetic acid
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
المراجع
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide
1.2 Solvents: Water
المراجع
A practical synthesis of D-malate esters from L-tartrate esters
Gao, Yun; et al, Tetrahedron Letters, 1991, 32(27), 3155-8

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C → rt; 12 h, rt
2.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
2.2 Reagents: Ozone ;  4 h, -78 °C
2.3 Reagents: Oxygen ;  -78 °C
2.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.2 1 h, -78 °C; -78 °C → -30 °C
3.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Diisopropyl (r)-(+)-malate Raw materials

Diisopropyl (r)-(+)-malate Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:83540-97-0)Diisopropyl (r)-(+)-malate
A864253
نقاء:99%
كمية:100g
الأسعار ($):305.0